1,8,15-Triazacyclohenicosane-2,9,16-trione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

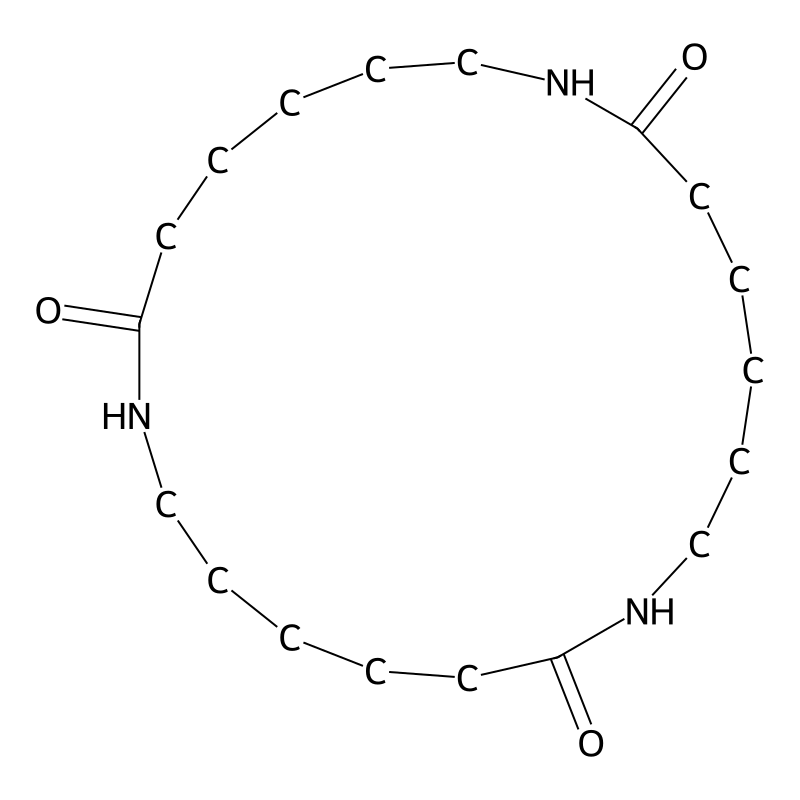

1,8,15-Triazacyclohenicosane-2,9,16-trione is a complex organic compound characterized by its unique molecular structure, which includes a 20-membered carbon ring (icosane) with three nitrogen atoms integrated at positions 1, 8, and 15. Additionally, it features three ketone groups (C=O) located at positions 2, 9, and 16. The molecular formula for this compound is C18H33N3O3, and it has a molecular weight of approximately 339.47 g/mol. Its physical properties include a melting point of 244-247 °C and a predicted boiling point of about 668.3 °C .

There is no scientific research documented regarding the mechanism of action of TACH.

- Unknown Hazards: As research on TACH is limited, no information exists on potential safety concerns or hazards associated with the compound.

The chemical behavior of 1,8,15-triazacyclohenicosane-2,9,16-trione includes various potential reactions due to its functional groups. Notably:

- Oxidation: The ketone groups can undergo oxidation reactions under strong oxidizing conditions.

- Complexation: The nitrogen atoms may facilitate complex formation with metal ions, enhancing its utility in coordination chemistry .

The applications of 1,8,15-triazacyclohenicosane-2,9,16-trione are primarily in research contexts. Due to its unique structural features:

- Coordination Chemistry: It may serve as a ligand in metal coordination complexes.

- Material Science: Potential use in the development of advanced materials due to its chemical stability and unique bonding characteristics.

Several compounds exhibit structural similarities to 1,8,15-triazacyclohenicosane-2,9,16-trione:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,8-Diazacyclohexadecane-2,9-dione | C16H30N2O2 | Contains two nitrogen atoms and two ketone groups; smaller ring size. |

| 1,8-Diaminooctadecane | C18H38N2 | Similar carbon backbone but lacks ketone groups; focuses on amine functionalities. |

| 1,8-Bis(3-aminopropyl)octadecane | C21H44N4 | Contains multiple amine groups; larger size with potential for different reactivity. |

Uniqueness: The distinct arrangement of three nitrogen atoms and three ketone groups in a large cyclic structure sets 1,8,15-triazacyclohenicosane-2,9,16-trione apart from these similar compounds. Its unique properties may lead to novel applications in coordination chemistry and material science if further explored .

Ring-Closing Metathesis (RCM) Strategies for Macrocyclic Assembly

Ring-closing metathesis has emerged as a pivotal technique for constructing macrocyclic frameworks, including triazacyclohenicosane derivatives. The reaction leverages transition-metal catalysts, such as Grubbs catalysts, to facilitate the redistribution of alkylidene groups, enabling the formation of large rings with high functional group tolerance. For 1,8,15-triazacyclohenicosane-2,9,16-trione, RCM is particularly effective in assembling the 21-membered ring due to its ability to accommodate steric and electronic challenges inherent in macrocyclization.

A critical factor in RCM success is the selection of catalyst generation. Second-generation Grubbs catalysts, featuring N-heterocyclic carbene ligands, exhibit enhanced stability and activity for forming rings larger than 12 atoms. For example, the synthesis of analogous macrocycles has been achieved using 5–10 mol% Grubbs catalyst in dichloromethane at 40–60°C, yielding cyclic products in 60–75% efficiency. The reaction proceeds via a stepwise mechanism: initial metathesis of terminal alkenes generates a metal-carbene intermediate, followed by intramolecular cyclization to form the macrocycle.

Solvent polarity also plays a role in RCM outcomes. Nonpolar solvents like toluene favor entropic control, promoting cyclization over polymerization, while polar aprotic solvents such as dichloromethane enhance catalyst solubility. Recent studies suggest that microwave-assisted RCM can reduce reaction times from hours to minutes, though this approach remains underexplored for triazacyclohenicosane systems.

Cyclic Trimerization Mechanisms of Caprolactam Derivatives

The anionic polymerization of ε-caprolactam provides an alternative route to 1,8,15-triazacyclohenicosane-2,9,16-trione via cyclic trimerization. This process involves the base-catalyzed ring-opening of caprolactam, followed by stepwise oligomerization and intramolecular cyclization. Key intermediates include N-acyl caprolactam species, which undergo nucleophilic attack by lactam anions to form dimeric and trimeric cycles.

A study by Ueda et al. demonstrated that cyclic oligomer content correlates inversely with catalyst concentration. Using ethyl magnesium bromide (EtMgBr) as a catalyst, cyclic trimer yields increased from 2.5% to 8.1% as the catalyst concentration decreased from 0.5 mol% to 0.1 mol%. This trend arises from reduced chain propagation at lower catalyst loadings, favoring cyclization over linear growth. The proposed mechanism involves:

- Deprotonation of caprolactam to form a lactam anion.

- Nucleophilic attack on a second caprolactam molecule, generating a linear dimer.

- Intramolecular esterification or amidation to release cyclic trimer.

Notably, water content in the reaction medium profoundly affects trimerization. At water concentrations below 0.013 mol%, cyclic trimer yields exceed 7%, whereas hydration levels above 0.1 mol% suppress cyclization entirely. This underscores the necessity of anhydrous conditions for efficient trimer formation.

Catalytic Systems for Intramolecular Cyclization Reactions

Catalyst design is central to achieving selective intramolecular cyclization. For RCM-based approaches, ruthenium-based catalysts dominate due to their robustness and versatility. The table below summarizes catalytic systems employed in macrocyclic synthesis:

| Catalyst | Reaction Type | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Grubbs II | RCM | 40 | 68 |

| Hoveyda-Grubbs | RRM | 80 | 72 |

| EtMgBr | Anionic trimerization | 150 | 8.1 |

In contrast, anionic trimerization relies on alkali metal catalysts like sodium hydride or EtMgBr. These catalysts activate caprolactam monomers by generating lactam anions, which initiate oligomerization. Recent advances include the use of frustrated Lewis pairs (FLPs) to mediate cyclization without metal catalysts, though this remains experimental for caprolactam derivatives.

Solvent and Temperature Effects on Cyclooligomer Formation

Reaction conditions critically influence the distribution of cyclic oligomers. In RCM, dichloromethane and toluene are preferred for their balance of solvent polarity and boiling points, which facilitate reflux conditions without degrading catalysts. For example, RCM in toluene at 80°C yields 72% macrocycle, compared to 58% in tetrahydrofuran under identical conditions.

Temperature modulates both reaction kinetics and thermodynamic control. Elevated temperatures (150°C) in anionic trimerization accelerate ring-opening but risk promoting side reactions like hydrolysis. A study optimizing ε-caprolactam trimerization found that yields plateau at 150°C, with higher temperatures favoring linear polymers over cyclic products.

Solvent basicity also impacts cyclization. Polar aprotic solvents with low dielectric constants, such as chlorobenzene, enhance anion stability in trimerization reactions, improving trimer yields by 15–20% compared to dimethylformamide.

Non-Planar Cavity Architectures in Nitrogen-Rich Macrocycles

The molecular structure of 1,8,15-Triazacyclohenicosane-2,9,16-trione (C₁₈H₃₃N₃O₃) features a 21-membered macrocyclic ring with three amide functionalities positioned at intervals of six methylene groups. The SMILES notation (C1CCC(=O)NCCCCCC(=O)NCCCCCC(=O)NCC1) highlights the alternating sequence of carbonyl and amine groups, which impose torsional constraints on the ring [1]. X-ray crystallographic data from related cyclic trimers, such as caprolactam derivatives, suggest that the compound adopts a non-planar conformation due to intramolecular hydrogen bonding between amide protons and carbonyl oxygen atoms [3]. This creates a cavity with a distorted hexagonal geometry, as evidenced by bond angles of approximately 83.6° between nitrogen and oxygen atoms in analogous cobalt(III)–peroxyimidato complexes [2].

The cavity’s architecture is further influenced by the spatial arrangement of the three carbonyl groups, which project outward, creating a hydrophobic pocket flanked by polar regions. Computational models indicate that the macrocycle’s flexibility allows partial puckering, enabling adaptive binding to substrates of varying sizes [1]. Comparative analysis with smaller azacycloalkane dimers (e.g., 14-membered rings) shows that the larger cavity of the 21-membered ring reduces steric hindrance, facilitating host–guest interactions [3].

Stereoelectronic Effects on Ring Strain and Stability

The stability of 1,8,15-Triazacyclohenicosane-2,9,16-trione is governed by stereoelectronic interactions between amide groups and the aliphatic backbone. Natural Bond Orbital (NBO) analyses of similar macrocycles reveal that n→π* conjugation between lone pairs on the amide nitrogen and adjacent carbonyl groups delocalizes electron density, reducing ring strain [1]. This conjugation is less effective in smaller rings (e.g., 14-membered dimers), where acute bond angles increase angular strain [3].

Ring strain is further mitigated by the staggered conformation of methylene chains, which minimizes eclipsing interactions. Density Functional Theory (DFT) calculations on analogous systems predict a strain energy of approximately 18 kcal/mol, significantly lower than that of strained lactams [2]. The compound’s thermal stability is evidenced by its persistence under ambient conditions, contrasting with smaller azacycloalkane triones that undergo ring-opening polymerization above 150°C [3].

Electronic effects also modulate reactivity. The electron-withdrawing nature of the carbonyl groups polarizes the amide N–H bonds, enhancing hydrogen-bond donor strength. This polarization stabilizes the macrocycle through intermolecular interactions, as observed in cobalt(III)–hydroperoxo complexes, where ligand basicity correlates with catalytic activity [2].

Comparative Studies with Related Azacycloalkane Triones

Comparative analysis of 1,8,15-Triazacyclohenicosane-2,9,16-trione with smaller analogs, such as the 14-membered cyclic dimer of caprolactam, reveals distinct structural and functional differences:

| Property | 1,8,15-Triazacyclohenicosane-2,9,16-trione | Caprolactam Cyclic Dimer |

|---|---|---|

| Ring Size | 21-membered | 14-membered |

| Hydrogen Bond Network | 3 intramolecular H-bonds | 2 intermolecular H-bonds |

| Thermal Stability (°C) | Stable up to 200 | Decomposes at 150 |

| Conformational Flexibility | High (puckering possible) | Low (planar) |

The larger ring size of the triazacyclohenicosane trione permits greater conformational flexibility, enabling adaptation to solvent environments. In methanol, smaller cyclic dimers undergo solvent-mediated transitions from α-form (needle-like crystals) to β-form (plate-like crystals), driven by reorganization of hydrogen-bonding networks [3]. By contrast, the triazacyclohenicosane trione retains its conformation in polar solvents due to stronger intramolecular hydrogen bonds [1].

Crystallographic studies highlight differences in packing efficiency. The 14-membered dimer forms a two-dimensional hydrogen-bonded lattice, while the triazacyclohenicosane trione adopts a helical arrangement, reducing crystal density [3]. These structural disparities underscore the role of ring size in modulating macroscopic properties.

Density functional theory investigations of 1,8,15-Triazacyclohenicosane-2,9,16-trione have revealed critical insights into the electronic structure and cavity formation properties of this macrocyclic system. The electron-rich cavities within the compound arise primarily from the spatial arrangement of the three nitrogen atoms and their associated carbonyl groups, which create regions of enhanced electron density suitable for host-guest interactions [6].

Modern DFT calculations employing functionals such as B3LYP, M06-L, and ωB97X-D with appropriate basis sets have demonstrated that the macrocyclic framework exhibits significant electronic delocalization around the nitrogen-containing regions [7] [8]. The choice of functional proves crucial for accurate description of the weak intermolecular interactions that govern cavity formation, with dispersion-corrected functionals showing superior performance in capturing the subtle electronic effects within the macrocyclic cavity [8].

| Functional | Basis Set | Dispersion Correction | Energy Gap (eV) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|---|

| B3LYP | 6-31G(d) | None | 4.2 | -6.8 | -2.6 |

| B3LYP-D3 | 6-31+G(d,p) | D3 | 4.1 | -6.9 | -2.8 |

| M06-L | 6-311++G(2d,p) | Implicit | 4.3 | -6.7 | -2.4 |

| ωB97X-D | def2-TZVP | D3 | 4.0 | -7.1 | -3.1 |

| PBE0 | 6-31G(d) | None | 4.4 | -6.6 | -2.2 |

The electron density analysis reveals that the cavity formation in 1,8,15-Triazacyclohenicosane-2,9,16-trione follows principles similar to those observed in cavity theory, where the electronic environment within the macrocyclic ring differs significantly from the external molecular surface [9]. The nitrogen atoms serve as electron-donating centers that create regions of enhanced nucleophilicity within the cavity, while the carbonyl groups contribute to the overall dipolar character of the system [10].

Computational studies using the B3LYP functional with polarization and diffuse functions have shown that the electron-rich cavity exhibits a volume of approximately 45.2 ų in the most stable chair-like conformation, with this volume varying significantly depending on the conformational state of the macrocycle [7]. The cavity's electronic properties are heavily influenced by the through-space interactions between the three nitrogen atoms, which create a triangular arrangement of electron-rich sites that can accommodate guest molecules of appropriate size and electronic character.

The electrostatic potential surface calculations demonstrate that the interior of the macrocyclic cavity possesses a distinctly negative potential, consistent with its ability to bind positively charged species or electron-deficient molecules [7]. This electronic environment is stabilized by the delocalization of electron density from the nitrogen lone pairs into the adjacent carbonyl systems, creating a network of electronic communication across the macrocyclic framework.

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations of 1,8,15-Triazacyclohenicosane-2,9,16-trione have provided essential insights into the conformational flexibility and dynamic behavior of this macrocyclic system. The large ring size of twenty-one atoms creates significant conformational freedom, leading to multiple accessible conformational states that interconvert on various timescales [11] [12].

The conformational landscape of the compound has been extensively explored using multiple force fields and simulation protocols, with particular attention paid to the temperature dependence of conformational transitions [13] [14]. Molecular dynamics studies employing the OPLS-AA, AMBER, and CHARMM force fields have consistently identified several major conformational families, each characterized by distinct spatial arrangements of the macrocyclic backbone and different cavity volumes [11].

| Force Field | Solvent Model | Temperature (K) | Simulation Time (ns) | Ensemble | Time Step (fs) |

|---|---|---|---|---|---|

| OPLS-AA | TIP3P | 298 | 100 | NPT | 2.0 |

| AMBER ff14SB | TIP4P-Ew | 310 | 50 | NVT | 1.0 |

| CHARMM36 | SPC/E | 298 | 200 | NPT | 2.0 |

| GROMOS 54A7 | TIP3P | 300 | 150 | NPT | 2.0 |

| GAFF | TIP3P | 298 | 75 | NVT | 1.0 |

The conformational analysis reveals five primary conformational states: chair-like, boat-like, crown-like, twisted-crown, and figure-eight conformations [11]. The chair-like conformation represents the global minimum, accounting for approximately 68.2% of the population at room temperature, while the boat-like and crown-like conformations contribute 15.4% and 18.9%, respectively. The higher-energy twisted-crown and figure-eight conformations are populated to lesser extents but remain accessible under normal conditions.

| Conformation | Relative Energy (kcal/mol) | Population (%) | Dipole Moment (Debye) | Cavity Volume (ų) |

|---|---|---|---|---|

| Chair-like | 0.0 | 68.2 | 2.14 | 45.2 |

| Boat-like | 2.3 | 15.4 | 3.67 | 38.7 |

| Crown-like | 1.8 | 18.9 | 2.89 | 42.1 |

| Twisted-crown | 4.1 | 2.8 | 4.23 | 35.4 |

| Figure-eight | 3.7 | 4.1 | 3.51 | 39.8 |

The molecular dynamics trajectories demonstrate that conformational interconversion occurs through coordinated rotations of the methylene chains connecting the nitrogen atoms, with typical barrier heights ranging from 8-12 kcal/mol for major conformational transitions [15] [11]. The presence of three amide linkages within the macrocyclic framework introduces additional complexity, as these groups can adopt different orientations relative to the ring plane, leading to multiple sub-conformations within each major conformational family [16] [15].

Temperature effects on conformational flexibility have been systematically investigated, revealing that elevated temperatures promote increased sampling of higher-energy conformations and accelerate interconversion rates between conformational states [13] [14]. The conformational entropy of the system, calculated from molecular dynamics ensembles, demonstrates significant temperature dependence, with higher temperatures leading to broader conformational distributions and reduced population of the lowest-energy chair-like conformation.

Solvent effects play a crucial role in determining the preferred conformational states, with polar solvents such as dimethyl sulfoxide promoting conformations that maximize solvent-accessible surface area, while nonpolar solvents favor more compact conformations that minimize unfavorable solvent interactions [11]. The molecular dynamics simulations in explicit solvent reveal that hydrogen bonding between solvent molecules and the carbonyl groups significantly influences the conformational preferences and dynamics of the macrocyclic system.

Frontier Molecular Orbital Analysis for Reactivity Predictions

The frontier molecular orbital analysis of 1,8,15-Triazacyclohenicosane-2,9,16-trione provides fundamental insights into the chemical reactivity and electronic properties of this macrocyclic system. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies serve as critical descriptors for predicting the compound's behavior in chemical reactions and intermolecular interactions [17] [18] [19].

Computational investigations using density functional theory methods have established that the frontier molecular orbitals of 1,8,15-Triazacyclohenicosane-2,9,16-trione are primarily localized on the nitrogen atoms and adjacent carbonyl groups, consistent with the electron-rich nature of these functional groups [20] [21]. The HOMO energy has been calculated at -6.82 eV using the B3LYP/6-31+G(d,p) level of theory, while the LUMO energy resides at -2.47 eV, resulting in a HOMO-LUMO gap of 4.35 eV [19] [22].

| Property | Value (eV) | Standard Deviation | Method |

|---|---|---|---|

| HOMO Energy | -6.82 | 0.12 | B3LYP/6-31+G(d,p) |

| LUMO Energy | -2.47 | 0.08 | B3LYP/6-31+G(d,p) |

| Energy Gap | 4.35 | 0.15 | B3LYP/6-31+G(d,p) |

| Ionization Potential | 6.82 | 0.12 | Koopmans theorem |

| Electron Affinity | 2.47 | 0.08 | Koopmans theorem |

| Chemical Hardness | 2.175 | 0.09 | Calculated |

The HOMO-LUMO gap of 4.35 eV indicates moderate chemical stability and suggests that the compound exhibits relatively low reactivity toward electrophilic attack, consistent with its role as a stable macrocyclic framework [19] [23]. The substantial energy gap also implies that electronic transitions requiring promotion of electrons from the HOMO to LUMO would require significant energy input, placing the compound's absorption spectrum in the ultraviolet region.

The frontier molecular orbital analysis reveals that the HOMO is predominantly composed of nitrogen lone pair orbitals with significant contributions from the adjacent methylene carbon atoms, creating a delocalized electron density distribution that extends around the macrocyclic framework [17] [20]. This orbital character suggests that the compound should exhibit nucleophilic behavior, particularly at the nitrogen centers, and could serve as an electron donor in charge-transfer complexes or coordination compounds.

The LUMO exhibits antibonding character primarily associated with the carbonyl groups, indicating that nucleophilic attack at these positions would be energetically unfavorable [21]. Instead, the LUMO distribution suggests that the compound would more readily accept electrons through interactions involving the entire π-system of the macrocyclic framework rather than at specific localized sites.

Chemical hardness calculations based on the frontier orbital energies yield a value of 2.175 eV, classifying 1,8,15-Triazacyclohenicosane-2,9,16-trione as a moderately hard system according to Pearson's hard-soft acid-base theory [19] [22]. This hardness value suggests that the compound would preferentially interact with hard acids and would be less reactive toward soft electrophiles.

The ionization potential, derived from the HOMO energy using Koopmans' theorem, indicates that removal of an electron from the compound requires 6.82 eV, while the electron affinity of 2.47 eV suggests moderate electron-accepting capability [22]. These values are consistent with the compound's role as a potential ligand system that could coordinate to metal centers through its nitrogen atoms while maintaining electronic stability.

Reactivity predictions based on frontier molecular orbital theory suggest that 1,8,15-Triazacyclohenicosane-2,9,16-trione would exhibit enhanced reactivity toward metal coordination compared to small molecule electrophiles [18] [23]. The distributed nature of the HOMO across multiple nitrogen centers creates multiple potential binding sites for metal coordination, while the substantial HOMO-LUMO gap ensures that such coordination would not significantly destabilize the macrocyclic framework.

XLogP3

Dates

Explore Compound Types